N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
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Overview
Description
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-hydroxy-4-methylphenol and 4-(2-phenylpropan-2-yl)phenol.
Formation of Intermediate Compounds: These starting materials undergo various reactions, including halogenation, hydroxylation, and methylation, to form intermediate compounds.
Final Coupling Reaction: The intermediate compounds are then coupled through an acylation reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro groups or to convert the phenoxy group to a phenol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: The compound might be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the phenoxy group.
N-(2-hydroxy-4-methylphenyl)acetamide: Similar structure but lacks the chloro groups.
2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide: Similar structure but lacks the dichloro-hydroxy-methylphenyl group.
Properties
Molecular Formula |
C24H23Cl2NO3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H23Cl2NO3/c1-15-19(25)13-20(23(29)22(15)26)27-21(28)14-30-18-11-9-17(10-12-18)24(2,3)16-7-5-4-6-8-16/h4-13,29H,14H2,1-3H3,(H,27,28) |
InChI Key |
OTLLXLCELBGVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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